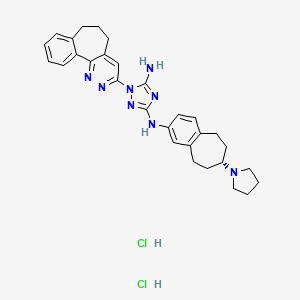

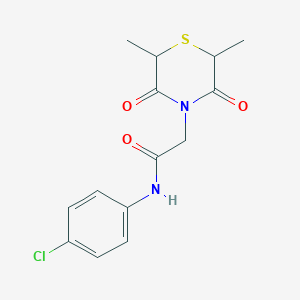

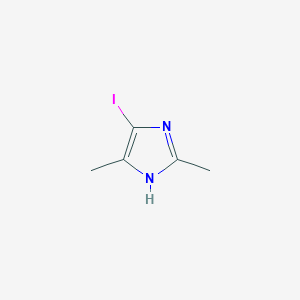

![molecular formula C20H27N3O3 B2929947 N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-52-7](/img/structure/B2929947.png)

N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, such as the one you mentioned, are important in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc piperazine derivatives . These derivatives were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule shapes and crystal structures can vary depending on the specific derivative .Chemical Reactions Analysis

These compounds can serve as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Applications De Recherche Scientifique

Antihypertensive Activity and β-Adrenergic Receptor Antagonism

- Antihypertensive Indole Derivatives : A study explored aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety, showing antihypertensive activity combined with β-adrenergic receptor antagonism and vasodilating action in rats. This highlights the compound's potential in cardiovascular research and drug development (Kreighbaum et al., 1980).

Synthesis and Chemical Properties

- Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl aldimines and ketimines, related to the chemical structure of interest, have been identified as versatile intermediates for the asymmetric synthesis of amines. They demonstrate how functional groups similar to those in the compound can be utilized in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).

Ligand Synthesis and Metal Ion Complexation

- Rhodamine-Based Dual Chemosensor : Research into rhodamine-based compounds, structurally similar to the target compound, has led to the development of dual chemosensors for Zn2+ and Al3+ ions. These sensors demonstrate the potential for the target compound in applications requiring selective metal ion detection (Roy et al., 2019).

Catalysis and Polymerization

- Phosphazene Bases as Organocatalysts : Phosphazene bases, including compounds with tert-butyl groups, have been shown to act as effective organocatalysts for the living ring-opening polymerization of cyclic esters. This illustrates the compound's relevance to materials science, especially in polymer synthesis (Zhang et al., 2007).

Bioconjugation and Drug Development

- Building Blocks for Bifunctional Ligands : The compound's structural elements are useful in the synthesis of bifunctional DTPA-like ligands, leveraging its potential in bioconjugation and the development of diagnostic and therapeutic agents (Anelli et al., 1999).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such asglycogen phosphorylase (GP) . GP is a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis .

Mode of Action

It’s likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical pathways it’s involved in .

Biochemical Pathways

Given the potential target of gp, it’s plausible that it could impactglycogenolysis , a process vital in maintaining glucose homeostasis .

Result of Action

Modulation of gp activity could potentially impact glucose homeostasis, affecting cellular energy levels .

Safety and Hazards

Propriétés

IUPAC Name |

N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-6-22(7-2)17(24)13-23-12-15(14-10-8-9-11-16(14)23)18(25)19(26)21-20(3,4)5/h8-12H,6-7,13H2,1-5H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXUPPGBASYZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

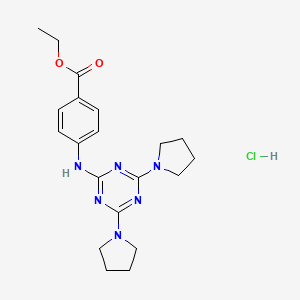

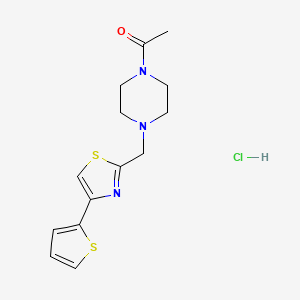

![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)

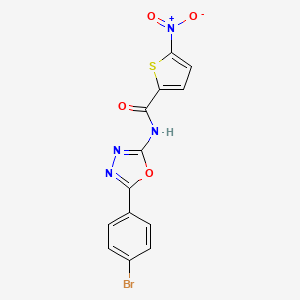

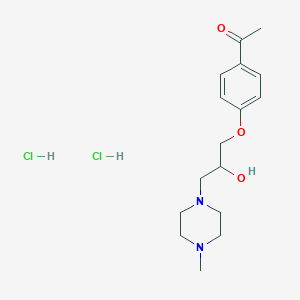

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2929869.png)

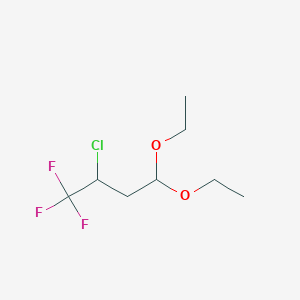

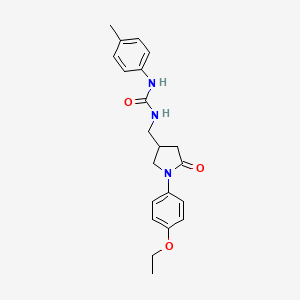

![6-Isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929878.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2929886.png)